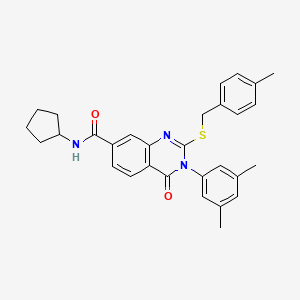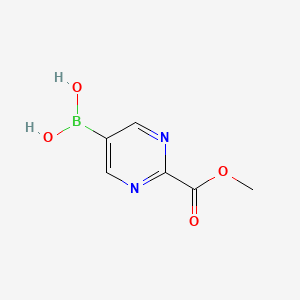
(2-(甲氧羰基)嘧啶-5-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid” is a chemical compound with the molecular formula C6H7BN2O4 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid” consists of a pyrimidine ring with a methoxycarbonyl group at the 2-position and a boronic acid group at the 5-position .
Chemical Reactions Analysis
Organoboron compounds like “(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid” can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and various types of C-C bond formations such as alkenylations, alkynylations, and arylations .
科学研究应用
药物发现和药用化学
硼酸,包括 "(2-(甲氧羰基)嘧啶-5-基)硼酸" 等衍生物,由于其理想的性质(如增强药物效力或改善药代动力学)而越来越多地融入药物发现工作中。FDA 和加拿大卫生部已批准了几种硼酸类药物,突显了这些化合物在药用化学中的重要性及其在开发新治疗剂中的作用 (Plescia & Moitessier, 2020)。
抗真菌应用
硼酸衍生物表现出显着的生物活性,尤其是作为抗真菌剂。他硼酸等化合物用于治疗真菌感染,突显了硼酸在解决致病真菌方面具有治疗潜力,重点是作用机制和开发新型抗真菌药物的潜力 (Arvanitis 等人,2020)。
合成方法
硼酸化合物在合成复杂有机分子(包括吡喃嘧啶骨架)方面至关重要,吡喃嘧啶骨架是药物的前体。使用杂化催化剂合成这些骨架证明了硼酸在有机合成中的多功能性和应用广度 (Parmar 等人,2023)。
材料科学和环境应用
硼酸在开发具有特定性能(如阻燃性和木材防腐性)的材料中发挥作用。利用硼酸的硼化合物的双重功能,能够创造出符合严格安全和耐用性标准的产品 (Marney & Russell, 2008)。
电化学传感器
使用二茂铁硼酸及其衍生物开发电化学生物传感器突出了另一个应用领域。这些传感器对糖和其他生物分子敏感,展示了硼酸化合物在医疗保健和环境监测中的分析和诊断潜力 (Wang 等人,2014)。
作用机制
Target of Action
The primary target of the compound (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and properties .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign . These properties suggest that (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid could have good bioavailability.
Result of Action
The molecular and cellular effects of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid’s action are primarily seen in its ability to facilitate the formation of carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound facilitates, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed efficiently in a variety of environmental conditions.
生化分析
Biochemical Properties
The role of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid in biochemical reactions is primarily associated with its involvement in the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are typically characterized by the transfer of formally nucleophilic organic groups from boron to palladium .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid involves its participation in the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and is readily prepared, making it a valuable reagent in Suzuki–Miyaura coupling reactions .
Metabolic Pathways
The compound is known to participate in the Suzuki–Miyaura coupling reaction, which is a key process in various metabolic pathways .
属性
IUPAC Name |
(2-methoxycarbonylpyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c1-13-6(10)5-8-2-4(3-9-5)7(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBIYMZDLMVGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2637368.png)
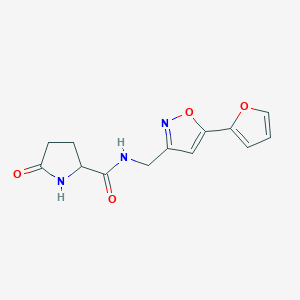
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2637371.png)
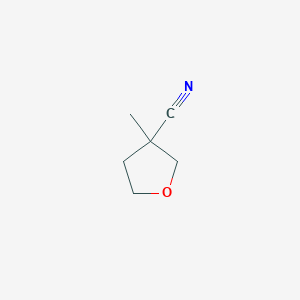
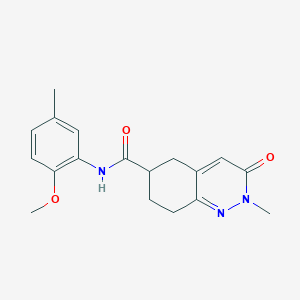
![2,4-Diethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2637377.png)

![N-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2637379.png)
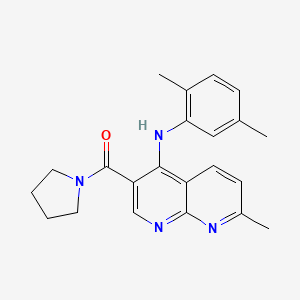

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2637384.png)
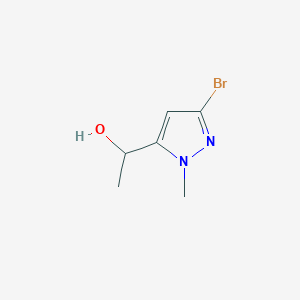
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2637387.png)
